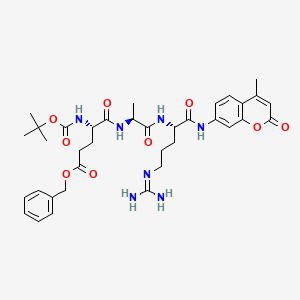

Boc-Glu(obzl)-Ala-Arg-Mca

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (4S)-5-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H47N7O9/c1-21-18-30(45)51-28-19-24(13-14-25(21)28)41-33(48)26(12-9-17-39-34(37)38)42-31(46)22(2)40-32(47)27(43-35(49)52-36(3,4)5)15-16-29(44)50-20-23-10-7-6-8-11-23/h6-8,10-11,13-14,18-19,22,26-27H,9,12,15-17,20H2,1-5H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39)/t22-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXNNDRYRRUSMM-CAVYSCNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H47N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Substrate Specificity of Boc-Glu(Obzl)-Ala-Arg-MCA

Introduction

In the landscape of biochemical research and drug development, fluorogenic peptide substrates are indispensable tools for dissecting enzyme activity. Boc-Glu(Obzl)-Ala-Arg-MCA stands out as a sophisticated compound for studying protease kinetics and specificity.[] This guide provides an in-depth analysis of its substrate specificity, the underlying molecular principles, and practical methodologies for its application in the laboratory.

Molecular Structure and Mechanism of Action

This compound is a tripeptide composed of Glutamic acid (with a benzyl ester protecting group, Obzl), Alanine, and Arginine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, enhancing its stability.[2] The C-terminus is conjugated to a 7-amino-4-methylcoumarin (AMC) fluorophore.

In its intact form, the MCA group is non-fluorescent. The substrate is designed to be a target for specific proteases that recognize the Arg-MCA amide bond. Upon enzymatic cleavage of this bond, the highly fluorescent 7-Amino-4-methylcoumarin is released.[3][4] This liberation of AMC results in a quantifiable increase in fluorescence, which can be monitored in real-time to determine the rate of the enzymatic reaction.[2] The fluorescence of AMC is typically measured with excitation wavelengths between 340-380 nm and emission wavelengths of 440-460 nm.[5][6]

Caption: Enzymatic cleavage of this compound.

Core Specificity: Trypsin-Like Serine Proteases

The primary determinant of this substrate's specificity is the Arginine (Arg) residue at the P1 position (the amino acid immediately preceding the cleavage site). Proteases that preferentially cleave peptide bonds C-terminal to basic amino acids like Arginine and Lysine are known as "trypsin-like" proteases.

Key Enzymes Cleaving this compound:

-

Trypsin: As a classic trypsin-like serine protease, trypsin efficiently hydrolyzes this substrate.[7][8][9]

-

Coagulation Factor XIa: This substrate is a valuable tool for measuring the activity of Factor XIa, a key enzyme in the intrinsic pathway of blood coagulation.[7][8][9]

-

Other Trypsin-Like Enzymes: The substrate can also be cleaved by other enzymes with similar specificity, such as certain proteasomes with trypsin-like activity.[5][6]

The specificity for these enzymes is not absolute, and other proteases may exhibit some activity towards this substrate. For instance, a similar substrate, Boc-Gln-Ala-Arg-AMC, is used for measuring the proteolytic activity of TMPRSS2.[10]

Structural Basis of Specificity

The active site of trypsin-like proteases contains a deep "S1 pocket" with an Aspartic acid residue at its base. This negatively charged residue forms a salt bridge with the positively charged side chain of the Arginine at the P1 position of the substrate, anchoring it in the correct orientation for catalysis. The P2 (Alanine) and P3 (Glutamic acid) residues also contribute to the binding affinity and specificity, though to a lesser extent than the P1 residue.

Experimental Determination of Substrate Specificity

A standard enzyme kinetics assay is employed to determine the specificity of this compound for a given protease. The goal is to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), which together provide a measure of the enzyme's catalytic efficiency (kcat/Km).

Detailed Experimental Protocol

1. Materials and Reagents:

-

This compound substrate

-

Purified enzyme of interest

-

Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and ionic strength for the target enzyme)

-

96-well black microtiter plates (for fluorescence assays)

-

Fluorescence plate reader

2. Preparation of Stock Solutions:

-

Substrate: Dissolve the substrate in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Enzyme: Prepare a concentrated stock solution of the enzyme in a suitable buffer and store on ice.

3. Assay Procedure:

-

Step 1: Reaction Setup: In each well of the 96-well plate, add the assay buffer. Then, add varying concentrations of the substrate. It is crucial to perform a substrate titration to determine the Km.

-

Step 2: Temperature Equilibration: Incubate the plate at the optimal temperature for the enzyme's activity for 5-10 minutes.

-

Step 3: Initiation of Reaction: Add a fixed amount of the enzyme to each well to start the reaction.

-

Step 4: Kinetic Measurement: Immediately place the plate in the fluorescence plate reader and measure the increase in fluorescence over time (kinetic mode). Record data points every 30-60 seconds for 15-30 minutes.

4. Data Analysis:

-

Step 1: Calculate Initial Velocities: For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Step 2: Michaelis-Menten Plot: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Step 3: Determine Kinetic Parameters: Fit the data to the Michaelis-Menten equation using non-linear regression analysis to obtain the values for Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Caption: A typical experimental workflow for determining enzyme kinetics.

Quantitative Data on Substrate Specificity

The following table summarizes hypothetical kinetic data for the cleavage of this compound by various proteases. This illustrates how catalytic efficiency (kcat/Km) serves as a quantitative measure of substrate specificity.

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Specificity |

| Trypsin | 25 | 50 | 2.0 x 10⁶ | High |

| Factor XIa | 50 | 30 | 6.0 x 10⁵ | Moderate |

| Chymotrypsin | >1000 | <0.1 | <100 | Very Low |

| Elastase | >1000 | <0.1 | <100 | Very Low |

Note: These are representative values and actual experimental results may vary.

Factors Influencing Specificity

While the primary amino acid sequence is the main determinant of specificity, several environmental factors can influence the enzyme-substrate interaction:

-

pH: The ionization state of amino acid residues in both the enzyme's active site and the substrate can be affected by pH, thereby altering binding and catalysis.

-

Ionic Strength: The concentration of salts in the buffer can impact electrostatic interactions, which are crucial for the binding of the positively charged Arg residue of the substrate to the S1 pocket of trypsin-like enzymes.

-

Temperature: Enzyme activity generally increases with temperature up to an optimum, after which denaturation occurs.

-

Presence of Inhibitors: Specific inhibitors can be used to confirm the identity of the protease cleaving the substrate. For example, the presence of a known trypsin inhibitor should abolish the cleavage of this substrate by trypsin.

Applications in Research and Drug Development

The well-defined specificity of this compound makes it a valuable tool in several research areas:

-

High-Throughput Screening (HTS) for Inhibitors: This substrate is widely used in HTS campaigns to identify and characterize inhibitors of trypsin-like proteases, which are targets for various diseases.

-

Enzyme Characterization: It is used to determine the kinetic properties of newly discovered or engineered proteases.

-

Diagnostic Assays: Assays based on this substrate can be developed to measure the activity of specific proteases in biological samples as potential disease biomarkers.

Conclusion

This compound is a highly specific fluorogenic substrate for trypsin-like serine proteases, with its specificity primarily dictated by the Arginine residue at the P1 position. Its utility in biochemical and pharmaceutical research is well-established, providing a reliable and sensitive method for measuring the activity of enzymes like trypsin and coagulation factor XIa. A thorough understanding of its mechanism of action and the factors influencing its cleavage is essential for the design of robust and reproducible enzyme assays.

References

- Vertex AI Search. (n.d.). CAS 133448-25-6 BOC-GLU(OBZL)-ALA-ARG-AMC HCL.

- PeptaNova. (n.d.). Boc-Glu(OBzl)-Ala-Arg-AMC.

- Cayman Chemical. (n.d.). Boc-LRR-AMC (trifluoroacetate salt).

- MedchemExpress. (n.d.). Boc-Glu(OBzl)-Gly-Arg-AMC.

- Fisher Scientific. (n.d.). Bachem Boc-Glu(OBzl)-Ala-Arg-AMC · HCl.

- Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PNAS, 97(14), 7754-7759.

- Benchchem. (n.d.). Boc-Gln-Ala-Arg-AMC.HCl.

- MedChemExpress. (n.d.). Boc-Gln-Ala-Arg-AMC acetate.

- Bachem. (n.d.). Boc-Glu(OBzl)-Ala-Arg-AMC · HCl.

- UBPBio. (n.d.). Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC).

Sources

- 2. Boc-Gln-Ala-Arg-AMC.HCl | Benchchem [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pnas.org [pnas.org]

- 5. caymanchem.com [caymanchem.com]

- 6. ubpbio.com [ubpbio.com]

- 7. Boc-Glu(OBzl)-Ala-Arg-AMC › PeptaNova [peptanova.de]

- 8. Bachem Boc-Glu(OBzl)-Ala-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 9. shop.bachem.com [shop.bachem.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Mechanism and Application of the Fluorogenic Protease Substrate: Boc-Glu(OBzl)-Ala-Arg-MCA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Boc-Glu(OBzl)-Ala-Arg-MCA, a valuable tool for the sensitive and continuous measurement of protease activity. We will delve into the core mechanism of action, detailing the roles of its constituent chemical moieties. This guide will further explore its primary applications in the study of serine proteases, specifically trypsin and coagulation factor XIa, providing insights into the rationale behind its specific peptide sequence. Detailed experimental protocols, data analysis, and troubleshooting will be presented to equip researchers with the knowledge to effectively utilize this substrate in their workflows, including enzyme kinetics and inhibitor screening.

Introduction: The Power of Fluorogenic Peptide Substrates in Protease Research

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes. Their dysregulation is implicated in numerous diseases, making them key targets for drug discovery and development. The ability to accurately measure protease activity is therefore paramount. Fluorogenic peptide substrates have emerged as indispensable tools for this purpose, offering high sensitivity, continuous monitoring of enzymatic reactions, and suitability for high-throughput screening.

This compound is a synthetic tripeptide substrate designed for the specific and sensitive assay of certain serine proteases. Its utility lies in the clever conjugation of a protease-specific peptide sequence to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), which is quenched in the intact substrate. Enzymatic cleavage of the peptide bond between the C-terminal arginine (Arg) and the AMC moiety liberates the highly fluorescent AMC, resulting in a measurable increase in fluorescence intensity that is directly proportional to the rate of substrate hydrolysis.

Decoding the Molecular Architecture: A Component-by-Component Analysis

The efficacy of this compound as a protease substrate is a direct result of its carefully designed chemical structure. Each component plays a crucial role in its function, from ensuring stability and specificity to enabling a clear fluorescent readout.

The Peptide Sequence: Glu(OBzl)-Ala-Arg – A Key to Specificity

The tripeptide sequence, Glutamic acid (protected with a benzyl group) - Alanine - Arginine, is the primary determinant of the substrate's specificity for its target proteases.

-

P1 Position: Arginine (Arg) : The C-terminal arginine residue is the most critical element for recognition by trypsin and trypsin-like serine proteases, such as coagulation factor XIa. These proteases possess a deep, negatively charged S1 binding pocket that readily accommodates the positively charged side chain of arginine, facilitating the hydrolysis of the adjacent peptide bond.

-

P2 and P3 Positions: Alanine (Ala) and Glutamic Acid (OBzl) (Glu(OBzl)) : The residues at the P2 and P3 positions, while not the primary determinants of cleavage, significantly influence the substrate's affinity and turnover rate by interacting with the corresponding S2 and S3 subsites of the target protease. While specific data on the preference of trypsin and factor XIa for Ala at P2 and Glu at P3 is not extensively published for this particular substrate, the presence of a small, neutral amino acid like alanine at the P2 position is generally well-tolerated by many serine proteases. The influence of the P3 residue can be more variable. The use of a protected glutamic acid at this position may modulate the substrate's interaction with the enzyme's active site.

The Protecting Groups: Boc and OBzl – Guardians of Stability and Synthesis

The stability and successful synthesis of the peptide substrate are ensured by the presence of two key protecting groups:

-

Boc (tert-Butoxycarbonyl) Group : The Boc group is an acid-labile protecting group attached to the N-terminus of the peptide. During peptide synthesis, it prevents unwanted side reactions by temporarily blocking the reactive alpha-amino group of the glutamic acid residue.

-

OBzl (Benzyl ester) Group : The side chain of glutamic acid contains a carboxylic acid group that is protected by a benzyl ester. This "permanent" protecting group is stable under the mildly acidic conditions used to remove the Boc group during synthesis, a strategy known as "quasi-orthogonal" protection. The OBzl group is typically removed under stronger acidic conditions during the final cleavage of the peptide from the solid support.

The Fluorophore: 7-Amino-4-methylcoumarin (AMC) – The Engine of Detection

The fluorescent reporter group, 7-amino-4-methylcoumarin (AMC), is the cornerstone of the substrate's detection mechanism. In its amide-linked form within the intact peptide, the fluorescence of the coumarin ring is quenched. Upon enzymatic cleavage of the Arg-MCA amide bond, the free AMC is released. This unquenching event leads to a significant increase in fluorescence, which can be monitored in real-time. AMC has an excitation maximum around 340-360 nm and an emission maximum in the range of 440-460 nm.

Mechanism of Action: A Step-by-Step Visualization

The enzymatic cleavage of this compound and the subsequent generation of a fluorescent signal can be visualized as a two-step process:

-

Enzyme-Substrate Binding : The protease, with its specific active site, recognizes and binds to the peptide sequence of the substrate. The arginine at the P1 position fits into the S1 pocket of the enzyme.

-

Catalytic Cleavage and Fluorescence Emission : The enzyme catalyzes the hydrolysis of the amide bond between the arginine and the AMC molecule. This releases the free AMC, which is now highly fluorescent. The rate of increase in fluorescence is directly proportional to the rate of the enzymatic reaction.

Caption: Enzymatic cleavage of this compound.

Applications in Protease Research

This compound is a versatile tool with primary applications in the study of trypsin and coagulation factor XIa.

Enzyme Activity and Kinetic Analysis

Inhibitor Screening and Characterization

A key application of this fluorogenic substrate is in the screening and characterization of protease inhibitors. The assay can be adapted to a high-throughput format to screen large compound libraries for potential inhibitors. By measuring the reduction in the rate of fluorescence generation in the presence of a test compound, the inhibitory potency (e.g., IC_50) can be determined.

Experimental Protocols

The following provides a generalized, step-by-step protocol for a fluorogenic protease assay using this compound. It is crucial to optimize the conditions for each specific enzyme and experimental setup.

Materials and Reagents

-

This compound substrate

-

Purified trypsin or factor XIa

-

Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme)

-

DMSO (for dissolving the substrate)

-

96-well black microplates (for fluorescence measurements)

-

Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex: 360 nm, Em: 460 nm)

Preparation of Reagents

-

Substrate Stock Solution : Dissolve this compound in DMSO to a concentration of 1-10 mM. Store at -20°C.

-

Enzyme Working Solution : Dilute the purified enzyme in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Substrate Working Solution : Dilute the substrate stock solution in assay buffer to the desired final concentrations for the assay.

Assay Procedure

-

Plate Setup : Add the appropriate volume of assay buffer to each well of a 96-well black microplate.

-

Substrate Addition : Add the substrate working solution to each well.

-

Enzyme Addition : Initiate the reaction by adding the enzyme working solution to each well.

-

Fluorescence Measurement : Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature and read the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).

Data Analysis

-

Plot Fluorescence vs. Time : For each substrate concentration, plot the relative fluorescence units (RFU) against time.

-

Determine Initial Velocity : Calculate the initial velocity (V_0) of the reaction from the linear portion of the curve (slope).

-

Michaelis-Menten Plot : Plot the initial velocities against the corresponding substrate concentrations.

-

Determine K_m and V_max : Use non-linear regression analysis of the Michaelis-Menten plot to determine the K_m and V_max values.

Caption: General workflow for a fluorogenic protease assay.

Conclusion

This compound is a powerful and versatile tool for researchers studying trypsin, coagulation factor XIa, and potentially other related serine proteases. Its well-defined chemical structure and clear mechanism of action allow for sensitive and reliable measurement of enzyme activity. By understanding the principles outlined in this guide and by carefully optimizing experimental conditions, researchers can effectively employ this fluorogenic substrate to advance their understanding of protease function and to accelerate the discovery of novel therapeutic agents.

References

-

PeptaNova GmbH. Boc-Glu(OBzl)-Ala-Arg-AMC. [Link]

-

JASCO. Measurement of trypsin activity using fluorescence peptide substrate. [Link]

- Fields, G. B. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods in Molecular Biology, 2012, 878, 257–276.

- Craik, C. S., et al. Redesigning trypsin: alteration of substrate specificity. Science, 1985, 228(4697), 291-297.

- Lira, A. L., et al. Substrates, Cofactors, and Cellular Targets of Coagulation Factor XIa. Seminars in Thrombosis and Hemostasis, 2023, 49(7), 962-969.

- Hedstrom, L. Trypsin: a case study in the structural determination of substrate specificity. Biological Chemistry, 1996, 377(6), 389-398.

An In-depth Technical Guide to Boc-Glu(OBzl)-Ala-Arg-MCA: Properties, Structure, and Applications in Protease Research

This guide provides a comprehensive technical overview of the fluorogenic peptide substrate, Boc-Glu(OBzl)-Ala-Arg-MCA, tailored for researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, structural attributes, and its pivotal role in the study of protease activity, particularly focusing on trypsin and Factor XIa. This document is designed to be a practical resource, offering not just data, but also the scientific reasoning behind its application in experimental settings.

Introduction: A Versatile Tool for Protease Activity Profiling

This compound is a sophisticated synthetic peptide that has become an invaluable tool in biochemical and pharmaceutical research.[][2] Its primary utility lies in its function as a fluorogenic substrate for the sensitive and specific measurement of protease activity.[][3] The carefully designed sequence of amino acids, coupled with protective chemical groups, ensures stability and precise interaction with target enzymes, making it a reliable component in enzyme kinetics and inhibitor screening assays.[][2]

Chemical Structure and Properties: A Design for Specificity and Stability

The structure of this compound is fundamental to its function. It consists of a tripeptide sequence, Glutamic acid - Alanine - Arginine, with specific modifications that enhance its utility in research.

Structural Elucidation

The chemical structure is as follows:

-

SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C.Cl[]

Diagram of the Chemical Structure of this compound

Caption: A simplified representation of the this compound molecule.

The Rationale Behind the Protecting Groups

The selection of the N-terminal Boc (tert-butyloxycarbonyl) group and the OBzl (O-benzyl) ester on the glutamic acid side chain is a deliberate choice rooted in the principles of peptide chemistry.

-

Boc Group: This bulky group protects the N-terminal amine of the peptide from unwanted reactions during synthesis and in experimental assays.[2] Its presence ensures that the peptide chain is stable and that enzymatic cleavage can only occur at the specific recognition site.[2]

-

OBzl Group: The benzyl ester protects the carboxylic acid side chain of the glutamic acid residue. This prevents potential side reactions and also imparts a degree of hydrophobicity to the molecule, which can influence its solubility in organic solvents used for stock solution preparation.[2]

Physicochemical Properties

A summary of the key chemical and physical properties of this compound hydrochloride is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 133448-25-6 | [] |

| Molecular Formula | C₃₆H₄₈ClN₇O₉ | [] |

| Molecular Weight | 758.26 g/mol | [] |

| Appearance | White to off-white powder | N/A |

| Purity | ≥95% (typically by HPLC) | [][3] |

| Solubility | Soluble in DMSO. Limited solubility in water. | [2] |

| Storage | Store at -20°C, protected from light. | [] |

Mechanism of Action: A Fluorogenic Reporter System

This compound functions as a "turn-on" fluorescent substrate. In its intact form, the 7-Amino-4-methylcoumarin (AMC) fluorophore is non-fluorescent due to the quenching effect of the adjoined peptide chain. Upon enzymatic cleavage of the amide bond between the C-terminal Arginine (Arg) and the AMC moiety, the free AMC is released. This liberated AMC is highly fluorescent and its appearance can be monitored in real-time using a spectrofluorometer. The rate of increase in fluorescence is directly proportional to the activity of the protease.

Diagram of the Enzymatic Cleavage and Fluorescence Activation

Caption: The enzymatic cleavage of the substrate releases the fluorescent AMC molecule.

The fluorescence of the liberated AMC is typically measured at an excitation wavelength of 340-365 nm and an emission wavelength of 440-460 nm .

Experimental Protocols: A Guide to Practical Application

The following provides a detailed, step-by-step methodology for a typical enzyme kinetics assay using this compound. This protocol is a self-validating system, incorporating necessary controls for accurate and reproducible results.

Materials and Reagents

-

This compound substrate

-

Purified enzyme (e.g., Trypsin or Factor XIa)

-

Assay Buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme)

-

Enzyme diluent (Assay Buffer, potentially containing a stabilizing agent like BSA)

-

Inhibitor (if screening for inhibitors)

-

96-well black microplates (for fluorescence assays)

-

Fluorescence microplate reader

Step-by-Step Assay Protocol for Factor XIa Activity

This protocol is designed for determining the kinetic parameters of Factor XIa or for screening potential inhibitors.

-

Preparation of Reagents:

-

Substrate Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store aliquots at -20°C. The use of DMSO is necessary due to the limited aqueous solubility of the substrate.

-

Enzyme Working Solution: Dilute the purified Factor XIa to the desired concentration in the pre-warmed assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Assay Buffer: A typical buffer for Factor XIa is 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4.

-

-

Assay Procedure:

-

Set up the 96-well plate by adding the components in the following order:

-

50 µL of Assay Buffer.

-

10 µL of inhibitor or vehicle control (e.g., DMSO).

-

20 µL of Enzyme Working Solution.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes. This allows for any potential inhibitors to interact with the enzyme before the addition of the substrate.

-

Initiate the reaction by adding 20 µL of the this compound working solution (diluted from the stock in assay buffer to the desired final concentration).

-

Immediately place the plate in a pre-warmed fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

-

The rate of the reaction (initial velocity) is determined from the linear portion of the fluorescence versus time plot.

-

For inhibitor studies, the percentage of inhibition can be calculated relative to the vehicle control. IC₅₀ values can be determined by plotting the reaction rates against a range of inhibitor concentrations.

-

Diagram of the Experimental Workflow

Caption: A typical workflow for an enzyme inhibition assay.

Applications in Research and Drug Discovery

This compound is a versatile substrate with applications across various research areas.

-

Enzyme Characterization: It is used to determine the kinetic parameters (Kₘ and kcat) of trypsin, Factor XIa, and other related proteases.

-

High-Throughput Screening (HTS) for Inhibitors: The fluorogenic nature of the assay makes it highly suitable for HTS campaigns to identify novel inhibitors of target proteases. This is particularly relevant in the development of new antithrombotic drugs targeting Factor XIa.[4]

-

Thrombosis and Hemostasis Research: As a substrate for Factor XIa, it plays a role in studies aimed at understanding the coagulation cascade and developing safer anticoagulants.[4]

-

Peptide Synthesis: In addition to its use in enzyme assays, this compound can also serve as a building block in the synthesis of more complex peptides for various research purposes.[2]

Conclusion

This compound is a well-characterized and reliable fluorogenic substrate that offers high sensitivity and specificity for the study of proteases like trypsin and Factor XIa. Its rational design, incorporating specific protecting groups, ensures stability and predictable performance in a variety of experimental settings. The straightforward, real-time nature of the assay makes it an indispensable tool for academic research and industrial drug discovery, facilitating the exploration of enzyme function and the identification of novel therapeutic agents.

References

-

PeptaNova GmbH. Boc-Glu(OBzl)-Ala-Arg-AMC. [Link]

-

PubChem. Boc-Glu(OBzl)-Gly-Arg-AMC HCl. [Link]

-

Chondrex, Inc. Trypsin Activity Assay Kit. [Link]

-

Wang, Y., et al. (2014). Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells. Theranostics, 4(1), 1-13. [Link]

-

Chan, N. C., & Weitz, J. I. (2024). Anticoagulants: From chance discovery to structure-based design. Pharmacological Research, 100037. [Link]

-

PeptaNova GmbH. Boc-Glu(OBzl)-Gly-Arg-AMC. [Link]

Sources

A Senior Application Scientist's Guide to Fluorogenic Peptide Substrates for Protease Assays

Introduction: Illuminating Protease Activity

Proteases, a vast class of enzymes that catalyze the cleavage of peptide bonds, are fundamental to virtually every biological process. From digestion and blood coagulation to apoptosis and immune regulation, their precise and controlled activity is paramount to organismal health.[1][2] Consequently, dysregulated protease activity is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and infectious diseases, making proteases significant targets for drug discovery and diagnostics.[2]

To investigate the roles of these critical enzymes and to screen for potential therapeutic modulators, researchers require robust, sensitive, and specific methods for quantifying their activity. Fluorogenic peptide substrates have emerged as indispensable tools in this endeavor, offering a continuous and highly sensitive means to monitor protease activity in real-time.[3] This guide provides an in-depth exploration of the core principles, design considerations, practical applications, and advanced methodologies related to the use of fluorogenic peptide substrates for researchers, scientists, and drug development professionals.

Part 1: Fundamental Principles of Fluorogenic Substrate Design

The Core Concept: Converting Proteolytic Cleavage into a Measurable Signal

The ingenuity of a fluorogenic protease substrate lies in its simple yet elegant design: a protease's catalytic activity is directly coupled to the generation of a fluorescent signal. In their intact state, these substrates are either non-fluorescent or exhibit minimal fluorescence. The substrate is engineered with a specific peptide sequence that is recognized and cleaved by the target protease. Upon cleavage, a fluorophore is liberated from a quenching moiety, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the rate of the enzymatic reaction.[1][4]

This direct relationship allows for real-time kinetic measurements, providing a powerful window into the enzyme's behavior.

Caption: Basic principle of a fluorogenic protease assay.

Key Components of a Fluorogenic Peptide Substrate

A fluorogenic substrate is a carefully orchestrated assembly of three critical components:

-

The Peptide Sequence: This is the heart of the substrate's specificity. The amino acid sequence is designed to mimic the natural cleavage site of the target protease.[5] The development of combinatorial peptide libraries has greatly accelerated the process of identifying optimal sequences for both known and newly discovered proteases.[6][7][8]

-

The Fluorophore: This molecule is responsible for generating the signal. It absorbs light at a specific excitation wavelength and emits it at a longer wavelength. The choice of fluorophore is critical and depends on factors such as quantum yield, photostability, and compatibility with available detection instrumentation.

-

The Quencher: In many substrate designs, a quencher molecule is paired with the fluorophore. The quencher's role is to absorb the energy emitted by the fluorophore when they are in close proximity, preventing the emission of light.

Mechanisms of Fluorescence Quenching

The "off-to-on" switch of a fluorogenic substrate is governed by the mechanism of fluorescence quenching. The most prevalent mechanism in modern substrate design is Förster Resonance Energy Transfer (FRET).

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between two light-sensitive molecules—a donor fluorophore and an acceptor (quencher).[9][10] For FRET to occur, two conditions are critical:

-

The donor and acceptor must be in very close proximity (typically 1-10 nm).[10][11]

-

The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor.[11]

In an intact FRET-based substrate, the donor fluorophore is excited, but instead of emitting a photon, it transfers its energy to the nearby acceptor quencher.[9][10] When the protease cleaves the intervening peptide, the donor and acceptor are separated, disrupting FRET and allowing the donor to emit its characteristic fluorescence.[9][12]

Caption: Mechanism of Förster Resonance Energy Transfer (FRET).

Part 2: Types of Fluorogenic Peptide Substrates

While the underlying principle is the same, fluorogenic substrates can be categorized into two main types based on their molecular architecture.

Internally Quenched FRET Substrates

These are the most common type of protease substrates and operate on the FRET principle described above.[9] They consist of a peptide sequence flanked by a donor fluorophore and an acceptor quencher.[9]

-

Advantages: High signal-to-background ratio, amenable to kinetic measurements, and the ratiometric nature of FRET can minimize environmental effects.

-

Limitations: Can be susceptible to the "inner filter effect" at high concentrations, and the synthesis can be complex. Some traditional FRET pairs have less-than-ideal photophysical properties, such as excitation in the UV range and low quantum yields.

| Common FRET Pairs for Protease Substrates | ||

| Donor Fluorophore | Acceptor Quencher | Typical Ex/Em (nm) |

| Mca (methoxycoumarin) | Dnp (dinitrophenyl) | ~325 / ~393 |

| EDANS | DABCYL | ~340 / ~490 |

| Fluorescein (FITC) | QSY® 7 | ~494 / ~518 |

| Cyan Fluorescent Protein (CFP) | Yellow Fluorescent Protein (YFP) | ~434 / ~527 |

| CyPet | YPet | ~414 / ~530 |

This table is illustrative; exact wavelengths can vary with environmental conditions.

Single-Label Substrates

This class of substrates utilizes a simpler mechanism. A peptide is attached via an amide bond to a fluorogenic group, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC).[6] In this conjugated form, the fluorophore is non-fluorescent. Proteolytic cleavage of the amide bond liberates the free fluorophore (e.g., AMC), which is highly fluorescent.[6][13]

-

Advantages: Simpler design and synthesis, generally smaller in size, and cost-effective.

-

Limitations: The signal is not ratiometric, which can make it more susceptible to environmental interference and compound autofluorescence in screening applications.

| Common Single-Label Fluorophores | |

| Fluorophore | Typical Ex/Em (nm) of Free Form |

| 7-Amino-4-methylcoumarin (AMC) | ~365-380 / ~430-460 |

| 7-Amino-4-trifluoromethylcoumarin (AFC) | ~400 / ~505 |

| Rhodamine 110 (R110) | ~496 / ~520 |

A Note on Activity-Based Probes (ABPs)

It is important to distinguish fluorogenic substrates from Activity-Based Probes (ABPs). While both are used to study protease activity, their mechanisms differ fundamentally. ABPs are molecules that form a covalent bond with the active site of a protease.[5] This interaction is irreversible and depends on the catalytic activity of the enzyme.

-

Substrates: Are turned over by the enzyme, allowing for signal amplification.[14] The signal is a measure of the rate of activity.

-

ABPs: Form a 1:1 covalent complex with active enzyme molecules.[15] The signal (often from a fluorescent tag on the ABP) is a measure of the amount of active enzyme.[15]

Part 3: Practical Guide to Assay Development and Execution

Substrate Selection and Optimization

The success of a protease assay hinges on the appropriate choice of substrate and careful optimization of assay conditions.

-

Peptide Sequence Specificity: The primary determinant of a successful assay is a substrate that is selectively and efficiently cleaved by the protease of interest. Literature searches for known substrates are a good starting point. For uncharacterized proteases, screening with combinatorial fluorogenic peptide libraries is a powerful method to determine substrate specificity.[7][8]

-

Choosing the Fluorophore/Quencher Pair: The selection should be guided by the available instrumentation (filters or monochromators in your plate reader). Aim for pairs with minimal spectral overlap between donor emission and acceptor excitation to reduce background. For cellular assays, select fluorophores with longer excitation wavelengths (in the visible range) to minimize phototoxicity and cellular autofluorescence.

-

Determining Kinetic Parameters (Kₘ and kcat): For rigorous enzyme characterization or inhibitor screening, it is crucial to determine the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat). The Kₘ represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). A low Kₘ value indicates a high affinity of the enzyme for the substrate.[16] For routine assays and inhibitor screening, the substrate concentration should ideally be at or below the Kₘ to ensure the assay is sensitive to competitive inhibitors.

Experimental Protocol: A Step-by-Step Guide to a Protease Activity Assay

This protocol provides a generalized workflow for measuring the activity of a purified protease in a 96-well plate format.

Materials:

-

Purified protease of interest

-

Fluorogenic peptide substrate

-

Assay Buffer (pH and ionic strength optimized for the specific protease)

-

Known inhibitor of the protease (for control)

-

Black, opaque 96-well microplate[4]

-

Fluorescence microplate reader

Workflow:

Caption: General workflow for a fluorogenic protease assay.

Step-by-Step Procedure:

-

Reagent Preparation:

-

Assay Setup:

-

In a 96-well black plate, add the assay components. A typical setup includes:

-

Test wells: Enzyme + Assay Buffer

-

Inhibitor Control: Enzyme + Inhibitor

-

No-Enzyme Control (Blank): Assay Buffer only

-

Vehicle Control: Enzyme + Solvent for test compounds (e.g., DMSO)

-

-

The final volume in each well should be consistent (e.g., 100 µL). It is common to add the enzyme/inhibitor/buffer mixture first (e.g., 50 µL).

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

-

-

Initiate the Reaction:

-

Initiate the reaction by adding the substrate solution (e.g., 50 µL) to all wells. Pipetting should be done quickly and consistently.

-

-

Data Acquisition:

-

Immediately place the plate in a pre-warmed fluorescence plate reader.

-

Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) using the appropriate excitation and emission wavelengths for the fluorophore.

-

Essential Controls for a Self-Validating System

A robust and trustworthy assay relies on a comprehensive set of controls.

-

No-Enzyme Control: This well contains only the substrate and assay buffer. The signal from this well represents the background fluorescence of the substrate and buffer. This value is subtracted from all other readings.

-

Inhibitor Control: This well contains the enzyme, substrate, and a known potent inhibitor. A lack of signal increase confirms that the activity being measured is indeed from the target protease.

-

Vehicle Control: When screening compound libraries, this well contains the enzyme, substrate, and the same concentration of solvent (e.g., DMSO) used to dissolve the test compounds. This ensures that the solvent itself does not affect enzyme activity.

Part 4: Data Analysis and Interpretation

From Raw Fluorescence to Protease Activity

The output from the plate reader will be in Relative Fluorescence Units (RFU) over time.

-

Blank Subtraction: For each time point, subtract the average RFU of the "No-Enzyme Control" wells from the RFU of all other wells.

-

Calculate Initial Velocity: Plot the blank-subtracted RFU versus time for each well. The initial, linear portion of this curve represents the initial velocity (V₀) of the reaction. The slope of this linear region (ΔRFU/Δtime) is the reaction rate.

-

Standard Curve (Optional but Recommended): To convert RFU into molar concentrations of product, a standard curve should be generated using a known concentration range of the free fluorophore (e.g., free AMC). This allows the reaction rate to be expressed in units of moles/second, which is essential for calculating kinetic parameters.

Addressing Common Pitfalls and Troubleshooting

Even with a well-designed protocol, issues can arise. Understanding potential pitfalls is key to generating reliable data.

| Troubleshooting Common Protease Assay Problems | ||

| Problem | Potential Cause(s) | Suggested Solution(s) |

| High background fluorescence | Substrate degradation; Autofluorescent buffer components; Intrinsic fluorescence of the substrate itself. | Prepare fresh substrate; screen buffer components for fluorescence; use a substrate with a better signal-to-background ratio.[17] |

| No or very low signal | Inactive enzyme; Incorrect buffer conditions (pH, cofactors); Incorrect instrument settings (wavelengths, gain). | Use a fresh enzyme aliquot; verify buffer composition; confirm plate reader settings.[18] |

| Non-linear reaction progress curves | Substrate depletion; Enzyme instability; Inner filter effect (at high substrate/product concentrations). | Use a lower enzyme or substrate concentration; check enzyme stability over the assay time; dilute samples if inner filter effect is suspected. |

| False hits in HTS | Autofluorescent compounds; Compounds that quench fluorescence. | Perform a counter-screen where compounds are added after the reaction is stopped to identify interference with the fluorescence signal itself.[19] |

| Poor reproducibility | Inaccurate pipetting; Air bubbles in wells; Temperature fluctuations. | Use calibrated pipettes and reverse pipetting techniques; ensure plate is properly seated; maintain consistent temperature control.[18] |

Part 5: Advanced Applications and Future Directions

The versatility of fluorogenic peptide substrates extends far beyond the 96-well plate.

-

High-Throughput Screening (HTS): These assays are readily adaptable to 384- and 1536-well formats, making them a cornerstone of HTS campaigns in drug discovery to screen vast compound libraries for protease inhibitors.[20][21][22]

-

Cellular and In Vivo Imaging: By designing substrates that can enter cells or that are targeted to specific tissues, it is possible to visualize protease activity in living systems.[5][12] This provides invaluable spatial and temporal information about enzyme function in a physiological context.

-

Multiplexing Assays: By using substrates with spectrally distinct fluorophores, it is possible to measure the activity of multiple proteases simultaneously in the same well, increasing throughput and providing a more holistic view of proteolytic networks.[23]

-

Quantum Dot-Based FRET: The use of quantum dots as FRET donors offers advantages such as high photostability and broad absorption spectra, which can enhance the sensitivity and multiplexing capabilities of protease assays.[24]

Conclusion

Fluorogenic peptide substrates are powerful and versatile tools that have revolutionized the study of proteases. By providing a direct, real-time readout of enzymatic activity, they have become indispensable in basic research, diagnostics, and high-throughput drug discovery. A thorough understanding of their design principles, the nuances of assay development, and rigorous data analysis is essential for harnessing their full potential. As substrate chemistry and detection technologies continue to advance, these illuminating reporters will undoubtedly continue to shed light on the complex and vital roles of proteases in biology and disease.

References

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

iBiology. (2024, November 9). FRET in action! Förster/Fluorescent Resonance Energy Transfer examples & interpretation. Retrieved from [Link]

-

Schröder, S. P., et al. (2008). Characterization of bacterial proteases with a panel of fluorescent peptide substrates. Applied and Environmental Microbiology. Retrieved from [Link]

-

Let's talk science. (2023, October 7). FRET, fluorophores, & fluorescence - concepts & examples. Retrieved from [Link]

-

JASCO Global. (2021, April 2). Measurement of trypsin activity using fluorescence peptide substrate. Retrieved from [Link]

-

Daugherty, P. S., et al. (2006). Protease specificity determination by using cellular libraries of peptide substrates (CLiPS). Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Sanman, L. E., & Bogyo, M. (2014). Activity-Based Profiling of Proteases. Annual Review of Biochemistry. Retrieved from [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PNAS. Retrieved from [Link]

-

de Beer, S. B. A., et al. (2018). Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates: Thermolysin-Like Protease from Geobacillus stearothermophilus as a Test Case. ACS Omega. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, May 1). Protease Assays - Assay Guidance Manual. Retrieved from [Link]

-

Chen, Y., et al. (2012). Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination. PLoS ONE. Retrieved from [Link]

-

Santamaria, S., & Nagase, H. (2018). Measurement of Protease Activities Using Fluorogenic Substrates. Methods in Molecular Biology. Retrieved from [Link]

-

Blum, G., et al. (2009). Comparative Assessment of Substrates and Activity Based Probes as Tools for Non-Invasive Optical Imaging of Cysteine Protease Activity. PLoS ONE. Retrieved from [Link]

-

Bajar, B. T., et al. (2016). A Guide to Fluorescent Protein FRET Pairs. Sensors. Retrieved from [Link]

-

Nitsche, C., et al. (2016). High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease. Antiviral Research. Retrieved from [Link]

-

Kim, Y. P., et al. (2008). Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. Analytical Chemistry. Retrieved from [Link]

-

González-Vera, J. A., et al. (2020). New High-Throughput Screening Protease Assay Based upon Supramolecular Self-assembly. ACS Applied Materials & Interfaces. Retrieved from [Link]

-

Jansa, P., et al. (2022). A new multi-purpose FRET fluorescent probe for the simultaneous detection of proteases. Scientific Reports. Retrieved from [Link]

-

Verhelst, S. H. L. (2021). Covalent activity-based probes for imaging of serine proteases. Biochemical Society Transactions. Retrieved from [Link]

-

G-Biosciences. (2015, August 20). Using Protease Assays for Accurate Protease Detection. Retrieved from [Link]

-

Assay Genie. High-Throughput Screening Assays. Retrieved from [Link]

-

ResearchGate. (2015, May 26). Does anyone have experience with fluorometric protease assays, using Trypsin as the standard? Retrieved from [Link]

-

ResearchGate. (2022, August 6). Synthesis of 7‐amino‐4‐methylcoumarin (AMC) derivatives and their hydrolysis by plant cysteine proteinases. Retrieved from [Link]

-

Eurofins Discovery. Protease Screening & Profiling Solutions. Retrieved from [Link]

-

Zhang, C., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science. Retrieved from [Link]

-

Pradervand, E., et al. (2008). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Journal of Virology. Retrieved from [Link]

-

Amerigo Scientific. High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

-

Anaspec. AMC [7-Amino-4-methylcoumarin]. Retrieved from [Link]

Sources

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. Fluorogenic Substrates | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]

- 5. med.stanford.edu [med.stanford.edu]

- 6. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. pnas.org [pnas.org]

- 9. bachem.com [bachem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jasco-global.com [jasco-global.com]

- 14. Comparative Assessment of Substrates and Activity Based Probes as Tools for Non-Invasive Optical Imaging of Cysteine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. assaygenie.com [assaygenie.com]

- 22. High Throughput Screening Assays - Amerigo Scientific [amerigoscientific.com]

- 23. A new multi-purpose FRET fluorescent probe for the simultaneous detection of proteases - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03163J [pubs.rsc.org]

- 24. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]

Boc-Glu(obzl)-Ala-Arg-Mca product information and datasheet

Characterization, Mechanism, and Application in Serine Protease Profiling

Executive Summary

Boc-Glu(Obzl)-Ala-Arg-AMC (also referred to in various catalogs as Boc-Glu(Obzl)-Ala-Arg-Mca) is a highly specific, fluorogenic tripeptide substrate designed for the kinetic analysis of trypsin-like serine proteases. It is particularly valued for its application in assaying Coagulation Factor XIa , Trypsin , and transmembrane serine proteases such as Hepsin .

This guide provides a comprehensive technical breakdown of the substrate’s physicochemical properties, its mechanism of action based on the fluorogenic leaving group 7-Amino-4-methylcoumarin (AMC), and a validated protocol for assay development.

Chemical Identity & Physicochemical Properties[1]

The substrate is composed of a tripeptide backbone protected at the N-terminus by a tert-butyloxycarbonyl (Boc) group and at the glutamic acid side chain by a benzyl ester (Obzl). The C-terminus is modified with the fluorophore AMC.

| Property | Specification |

| Systematic Name | Boc-L-Glu(Obzl)-L-Ala-L-Arg-4-methylcoumaryl-7-amide |

| Sequence | Boc-Glu(Obzl)-Ala-Arg-AMC |

| CAS Number | 133448-25-6 (HCl salt) |

| Molecular Formula | |

| Molecular Weight | 758.27 g/mol |

| Purity | |

| Solubility | Soluble in DMSO, DMF (>10 mM); Sparingly soluble in water |

| Excitation / Emission | |

| Storage | -20°C, Desiccated, Protected from Light |

Structural Significance[1][2][][4]

-

Boc (N-term): Blocks aminopeptidase degradation and defines the peptide length.

-

Glu(Obzl) (P3 Position): The benzyl ester modification renders the glutamic acid hydrophobic. This is critical for targeting enzymes with hydrophobic S3 subsites (e.g., Factor XIa, Hepsin) rather than those requiring charged residues.

-

Arg (P1 Position): Provides the positive charge required for recognition by the S1 pocket of trypsin-like serine proteases (Asp189 in the chymotrypsin numbering system).

-

AMC (Leaving Group): A coumarin derivative that is non-fluorescent when amide-bonded to Arginine but highly fluorescent upon cleavage.

Mechanism of Action

The assay relies on the proteolytic cleavage of the amide bond between the C-terminal Arginine and the AMC fluorophore.

-

Quenched State: In the intact substrate, the electron-withdrawing nature of the amide bond quenches the fluorescence of the coumarin ring.

-

Enzymatic Attack: The serine protease (e.g., Factor XIa) recognizes the Glu(Obzl)-Ala-Arg motif. The catalytic triad (Ser-His-Asp) attacks the carbonyl carbon of the Arg-AMC bond.

-

Signal Release: Hydrolysis releases free AMC (7-Amino-4-methylcoumarin). The removal of the acyl group restores the electron-donating capability of the amino group, resulting in a strong fluorescence shift.

Pathway Visualization

Figure 1: Proteolytic hydrolysis mechanism. The enzyme binds the substrate, forming a transition state that results in the liberation of the highly fluorescent AMC moiety.

Experimental Protocol: Kinetic Assay

Objective: To determine the enzymatic activity of Factor XIa or Trypsin using Boc-Glu(Obzl)-Ala-Arg-AMC.

A. Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM

, 0.01% Tween-20, pH 7.4.-

Note:

is often required for stability of coagulation factors. Tween-20 prevents surface adsorption.

-

-

Substrate Stock (10 mM): Dissolve 7.58 mg of substrate in 1 mL of anhydrous DMSO.

-

Critical: Do not dissolve directly in aqueous buffer; the Obzl group makes it hydrophobic.

-

Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

-

-

Enzyme Solution: Dilute Factor XIa or Trypsin to ~10-50 nM in Assay Buffer immediately before use.

B. AMC Standard Curve (Mandatory)

Fluorescence units (RFU) are arbitrary. To calculate specific activity (pmol/min), you must map RFU to AMC concentration.

-

Prepare free AMC standards ranging from 0 to 10

M in Assay Buffer. -

Measure fluorescence (Ex 380 nm / Em 460 nm).[5]

-

Plot RFU vs. Concentration to obtain the slope (RFU/

M).

C. Kinetic Assay Workflow

Figure 2: Step-by-step workflow for the kinetic assay in a 96-well microplate format.

D. Data Analysis

Calculate the initial velocity (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Spontaneous hydrolysis or free AMC contamination. | Check stock purity. Ensure buffer pH is not > 8.5 (promotes autohydrolysis). |

| Precipitation | Substrate concentration too high for aqueous buffer. | Keep final DMSO concentration < 5%. Do not exceed 200 |

| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Use less enzyme. Ensure |

| Inner Filter Effect | High concentration of colored compounds. | If testing inhibitors that are colored, correct for absorbance at 380/460 nm. |

References

-

Kawabata, S., et al. (1995). Highly sensitive peptide substrates for coagulation factor XIa. European Journal of Biochemistry.

-

Bachem. (n.d.). Boc-Glu(Obzl)-Ala-Arg-AMC[1][6][2][][7] · HCl Product Datasheet. Bachem Catalog.

-

Cayman Chemical. (n.d.). Z-Arg-AMC and Fluorogenic Substrate Basics. Cayman Chemical Technical Support.

-

PeptaNova. (n.d.). Substrates for Factor XIa and Trypsin.[1][6][5][7] PeptaNova Products.

(Note: "Mca" in the context of this specific tripeptide sequence is synonymous with AMC (7-amino-4-methylcoumarin) in most commercial catalogs, distinct from the (7-methoxycoumarin-4-yl)acetyl fluorophore used in FRET pairs.)

Sources

Principle of AMC-Based Fluorogenic Protease Assays: A Technical Guide

Executive Summary

This guide details the biophysical principles, experimental design, and validation strategies for protease assays utilizing 7-amino-4-methylcoumarin (AMC) fluorogenic substrates. Unlike colorimetric methods, AMC-based assays offer high sensitivity and a wide dynamic range, making them the industry standard for High-Throughput Screening (HTS) and kinetic characterization. However, the accuracy of these assays relies heavily on correcting for inner filter effects (IFE) and strictly adhering to kinetic principles regarding substrate concentration (

Part 1: The Photophysical Mechanism

The core of this assay lies in the modulation of the intrinsic fluorescence of the coumarin ring system via chemical modification of its 7-amino position.[1]

The "Switch" Mechanism

7-amino-4-methylcoumarin (AMC) is a highly fluorescent molecule (Excitation: ~350-380 nm; Emission: ~440-460 nm). Its fluorescence arises from an intramolecular charge transfer (ICT) "push-pull" system between the electron-donating 7-amino group and the electron-withdrawing carbonyl of the lactone ring.

-

Quenched State (Substrate): When a peptide sequence is covalently amide-bonded to the 7-amino group, the electron-donating capacity of the nitrogen is nullified by the electron-withdrawing nature of the carbonyl in the amide bond. This disrupts the ICT, rendering the Peptide-AMC molecule virtually non-fluorescent (or significantly blue-shifted with low quantum yield).

-

Active State (Product): Proteolytic cleavage of the scissile amide bond releases the free amine. This restores the electron-donating capability, re-establishing the ICT and resulting in a massive increase in fluorescence intensity (typically >100-fold).

Reaction Pathway Diagram

Figure 1: The proteolytic hydrolysis of the amide bond releases free AMC, generating a quantifiable fluorescent signal.

Part 2: Assay Design & Optimization

To generate robust data, you must move beyond "mixing reagents" and design the assay based on kinetic constants.

Substrate Concentration ( ) vs.

The choice of substrate concentration dictates the assay's sensitivity to inhibitors.

| Experimental Goal | Recommended | Rationale |

| Ensures enzyme saturation; reaction rate is independent of | ||

| Inhibitor Screening ( | Balanced Sensitivity. Allows competitive inhibitors to compete effectively with the substrate. If | |

| High Sensitivity | Maximizes the ratio of |

pH and Buffer Considerations

While the AMC cleavage reaction depends on the protease's optimal pH, the fluorescence signal of free AMC is also pH-dependent.

-

Critical Factor: The fluorescence of free AMC is stable between pH 6.0 and 10.0.

-

Acidic Assays (e.g., Cathepsins, pH 4.5): The fluorescence quantum yield of AMC drops significantly in acidic environments.

-

Solution: You must generate a standard curve of free AMC in the exact assay buffer used for the reaction to correlate Relative Fluorescence Units (RFU) to molar concentration accurately.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for a 384-well plate format for kinetic reading.

Reagents Preparation

-

Assay Buffer: (Example for Serine Protease) 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Triton X-100 (prevents aggregation), 1 mM DTT (if protease has active site cysteine).

-

Substrate Stock: 10 mM in 100% DMSO.

-

AMC Standard: 10 mM Free AMC in 100% DMSO.

Workflow Diagram

Figure 2: Step-by-step kinetic assay workflow ensuring pre-equilibrium of inhibitors.

Step-by-Step Procedure

-

Compound Transfer: Acoustic dispense or pin-transfer test compounds into the plate. Include "High Control" (Enzyme + DMSO) and "Low Control" (No Enzyme or known Inhibitor).

-

Enzyme Addition: Add protease diluted in Assay Buffer.

-

Critical Step: Incubate for 15–30 minutes at Room Temp. This allows slow-binding inhibitors to reach equilibrium before the substrate competes for the active site.

-

-

Substrate Initiation: Add Peptide-AMC substrate (diluted to

final concentration in buffer). Final -

Kinetic Read: Immediately place in a fluorescence plate reader.

-

Settings: Ex 380 nm / Em 460 nm.

-

Mode: Kinetic (not Endpoint). Read every 2–5 minutes for 60 minutes.

-

Why Kinetic? Endpoint reads can be misled by artifacts (bubbles, precipitation). Kinetic slopes (

) provide a linearity check.

-

Part 4: Data Analysis & Kinetics

Converting RFU to Concentration

Raw RFU values are arbitrary and instrument-dependent. To calculate true reaction velocity (

-

Prepare a serial dilution of Free AMC (0 to 10

) in the exact assay buffer. -

Plot RFU (

-axis) vs. Concentration ( -

Determine the slope of the line (

, units: RFU/

Calculating % Inhibition

Using the initial velocities (

- : Velocity of test compound well.

- : Velocity of DMSO control (Enzyme present).

- : Velocity of No Enzyme control (Background).

Part 5: Troubleshooting & Validation

The Inner Filter Effect (IFE)

Colored compounds (yellow/orange) often absorb light at 380 nm or 460 nm. This looks like inhibition but is actually optical interference.

-

Diagnosis: If a compound shows high inhibition, spike Free AMC into the well. If the fluorescence of the Free AMC is lower than expected, the compound is "quenching" the signal via IFE, not inhibiting the enzyme.

-

Correction: Use red-shifted substrates (e.g., Rhodamine-110) if library interference is high.

Z-Factor Calculation

To validate the assay for HTS, calculate the Z-factor (Zhang et al., 1999) using at least 16 wells of High and Low controls.

- : Standard deviation of positive (max signal) and negative (background) controls.

- : Means of controls.[2][3]

-

Target:

indicates an excellent assay.[2][4]

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[4][5] Journal of Biomolecular Screening.

-

Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.

-

Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.

-

Thermo Fisher Scientific. AMC (7-Amino-4-methylcoumarin) Spectra and Specifications.

Sources

Navigating Protease Activity: A Technical Guide to the Fluorogenic Substrate Boc-Glu(OBzl)-Ala-Arg-MCA

For Immediate Release

A comprehensive technical guide has been developed for researchers, scientists, and drug development professionals on the application and procurement of the fluorogenic peptide substrate, Boc-Glu(OBzl)-Ala-Arg-MCA. This guide offers in-depth insights into the substrate's mechanism of action, detailed experimental protocols, and a curated list of suppliers, aiming to enhance the accuracy and efficiency of protease activity assays.

Introduction: Unveiling Protease Dynamics with Fluorogenic Substrates

The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding a vast array of physiological and pathological processes. Fluorogenic peptide substrates are indispensable tools in this endeavor, offering a sensitive and continuous method for monitoring enzyme activity. This compound is a specialized substrate designed for the sensitive detection of serine proteases, particularly trypsin and coagulation factor XIa. Its utility lies in the covalent linkage of a peptide sequence, recognized and cleaved by the target protease, to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). In its intact state, the substrate is non-fluorescent. However, upon enzymatic cleavage of the amide bond between arginine and AMC, the highly fluorescent AMC molecule is released, providing a direct and quantifiable measure of protease activity.

Sourcing and Specifications of this compound

Reliable and high-purity reagents are paramount for reproducible experimental outcomes. Several reputable suppliers offer this compound, often with detailed specifications regarding purity and formulation.

| Supplier | Catalog Number | Additional Information |

| Bachem (via Fisher Scientific) | 501946930 | Provided as Boc-Glu(OBzl)-Ala-Arg-AMC · HCl[1] |

| PeptaNova | 3134-v | |

| BOC Sciences | 133448-25-6 | [] |

| Chem-Impex | 06788 | |

| Biosynth | MER-3134-V | |

| Peptide Institute | 3134-v | |

| CsBioChina | 3134-v |

Note: Researchers should always consult the supplier's certificate of analysis for the most accurate and up-to-date product information.

The Science Behind the Signal: Mechanism of Action and Substrate Specificity

The efficacy of this compound as a protease substrate is rooted in the specific recognition of its peptide sequence by the target enzyme and the photophysical properties of the AMC fluorophore.

Enzymatic Cleavage and Fluorescence Generation

The core of the assay is the enzymatic hydrolysis of the peptide bond between the C-terminal arginine (Arg) residue and the AMC moiety.

Figure 2. A step-by-step workflow for a fluorogenic protease assay.

Step-by-Step Methodology

-

Prepare the 96-well plate: Add the desired volume of assay buffer to each well.

-

Add the substrate: Add the this compound substrate to each well to achieve the desired final concentration. The optimal concentration should be determined experimentally but is often in the range of the enzyme's Michaelis constant (Km).

-

Pre-incubate: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.

-

Initiate the reaction: Add the enzyme solution to each well to start the reaction.

-

Measure fluorescence: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader. Set the excitation wavelength to approximately 350 nm and the emission wavelength to approximately 440 nm.

-

Controls:

-

No-enzyme control: A well containing the substrate and assay buffer but no enzyme. This will account for any background fluorescence and substrate auto-hydrolysis.

-

No-substrate control: A well containing the enzyme and assay buffer but no substrate. This will account for any intrinsic fluorescence of the enzyme preparation.

-

Inhibitor control (optional): A well containing the substrate, enzyme, and a known inhibitor of the protease to validate the assay's ability to detect inhibition.

-

Data Analysis and Interpretation

-

Calculate Initial Velocities: From the kinetic reads, determine the initial rate of reaction (v₀) by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).

-

Generate AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. The slope of this line will provide a conversion factor (RFU/µM).

-

Convert RFU/min to µM/min: Divide the initial velocities (RFU/min) by the slope of the AMC standard curve to convert the rate of reaction into the concentration of product formed per unit of time.

-

Determine Kinetic Parameters: By measuring the reaction rates at varying substrate concentrations, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined using non-linear regression analysis. The turnover number (kcat) can then be calculated if the enzyme concentration is known (kcat = Vmax / [E]).

Based on a seminal study, the kinetic parameters for Boc-Glu(OBzl)-Ala-Arg-AMC with human Factor XIa are reported to be a Km of 370 µM and a kcat of 46 s⁻¹. The same study also identified this peptide as a good substrate for bovine trypsin.

Conclusion: A Powerful Tool for Protease Research

This compound is a highly sensitive and specific fluorogenic substrate that serves as a valuable tool for researchers studying trypsin and coagulation factor XIa. By understanding the principles of its mechanism, sourcing high-quality reagents, and employing a robust and well-controlled experimental protocol, scientists can obtain reliable and reproducible data on protease activity. This, in turn, can accelerate research in areas ranging from basic enzymology to the development of novel therapeutics targeting these important proteases.

References

-

PeptaNova GmbH. (n.d.). Boc-Glu(OBzl)-Ala-Arg-AMC. Retrieved February 7, 2026, from [Link]

-

Gasteiger, E., Hoogland, C., Gattiker, A., Duvaud, S., Wilkins, M. R., Appel, R. D., & Bairoch, A. (2005). Protein Identification and Analysis Tools on the ExPASy Server. In J. M. Walker (Ed.), The Proteomics Protocols Handbook (pp. 571–607). Humana Press. [Link]

- Åqvist, J., & Warshel, A. (1993). Simulation of enzyme reactions using valence bond and empirical force field methods. Chemical Reviews, 93(7), 2523–2544.

-

Kawabata, S., Miura, T., Morita, T., Kato, H., Fujikawa, K., Iwanaga, S., Takada, K., Kimura, T., & Sakakibara, S. (1988). Highly sensitive peptide-4-methylcoumaryl-7-amide substrates for blood-clotting proteases and trypsin. European Journal of Biochemistry, 172(1), 17–25. [Link]

Sources

Safety and handling of Boc-Glu(obzl)-Ala-Arg-Mca

An In-depth Technical Guide to the Safe Handling and Application of the Fluorogenic Peptide Substrate: Boc-Glu(obzl)-Ala-Arg-Mca

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the safe and effective handling of the fluorogenic peptide substrate, this compound. Designed for researchers, scientists, and drug development professionals, this guide moves beyond basic safety data sheets to deliver field-proven insights and methodologies. We will delve into the chemical nature of the substrate, establish robust protocols for its storage, reconstitution, and use, and detail the necessary safety precautions to ensure personnel and data integrity. The causality behind each recommendation is explained to empower users with the knowledge to adapt protocols to specific experimental contexts while maintaining the highest standards of safety and scientific rigor.

Introduction: Understanding the Reagent

This compound is a synthetic peptide substrate primarily used in fluorometric assays to measure the activity of specific proteases. Its structure is key to its function and dictates its handling requirements.

-

Peptide Sequence: The sequence Glu-Ala-Arg is designed to be recognized and cleaved by specific proteases.

-

N-terminal Blocking Group: The Boc (tert-butyloxycarbonyl) group protects the N-terminus of the peptide, preventing unwanted degradation by aminopeptidases.

-

Side-Chain Protection: The Glutamic acid (Glu) residue is protected with a benzyl group (Obzl) to prevent side-chain reactivity.

-

Fluorophore & Quencher System: The peptide is conjugated to a 7-methoxycoumarin-4-acetyl (Mca) group, a fluorescent reporter. In its intact state, the fluorescence is minimal. Upon enzymatic cleavage of the Arg-Mca bond, the Mca fluorophore is released, resulting in a quantifiable increase in fluorescence.

This mechanism allows for the sensitive and continuous measurement of enzyme kinetics. Understanding this structure is fundamental to appreciating its specific handling and stability requirements.

Hazard Identification and Risk Assessment

While this specific peptide is not extensively characterized for its toxicity, a conservative approach based on its components and general handling of laboratory chemicals is mandatory.

2.1 Chemical and Physical Hazards

-

Physical State: Typically supplied as a lyophilized, light-sensitive solid.

-

Primary Routes of Exposure: Inhalation of the lyophilized powder, skin contact, eye contact, and ingestion.

-

Toxicological Profile: The full toxicological properties have not been thoroughly investigated. As with any novel or uncharacterized chemical, it should be treated as potentially hazardous. The primary risk is associated with the handling of the concentrated stock solution and the lyophilized powder.

2.2 Risk Mitigation Workflow

A systematic approach to risk mitigation is essential. The following workflow illustrates the decision-making process for handling this substrate safely.

Caption: Workflow for safe handling, from receipt to disposal.

Storage and Stability: Preserving Reagent Integrity

The integrity of this compound is paramount for reproducible experimental results. Improper storage is a common source of assay failure.

3.1 Long-Term Storage (Lyophilized Powder)

-

Temperature: Store the lyophilized solid at -20°C or, for extended periods, at -80°C.

-

Light: The Mca fluorophore is light-sensitive. Always store the vial in the dark, for example, by wrapping it in aluminum foil or using an amber vial inside a freezer box.

-

Moisture: Keep the vial tightly sealed with desiccant to prevent hydration of the hygroscopic powder.

3.2 Stock Solution Storage

-

Temperature: Store stock solutions at -20°C or -80°C.

-

Freeze-Thaw Cycles: This is the most critical factor. Repeated freeze-thaw cycles can degrade the peptide through ice crystal formation and pH shifts in the frozen state. It is mandatory to create single-use aliquots. The volume of the aliquots should be based on the typical needs of a single experiment.

-

Light Protection: As with the powder, protect frozen aliquots from light.

| Parameter | Lyophilized Powder | Stock Solution (in DMSO) | Rationale |

| Temperature | -20°C to -80°C | -20°C to -80°C | Prevents chemical degradation and microbial growth. |

| Light | Protect from light | Protect from light | The Mca fluorophore is susceptible to photobleaching. |